
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a chiral compound featuring a pyrrolidine ring substituted with a methoxy group and an ethanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the pyrrolidine ring.
Attachment of the Ethanol Side Chain: The ethanol side chain is attached through an alkylation reaction, where an ethyl group is introduced to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize yields and minimize by-products.
化学反应分析
Types of Reactions
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(S)-2-(3-Methoxypyrrolidin-1-yl)propanol: Similar structure with a propanol side chain instead of ethanol.
(S)-2-(3-Methoxypyrrolidin-1-yl)butanol: Similar structure with a butanol side chain instead of ethanol.
Uniqueness
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its ethanol side chain may influence its solubility, reactivity, and interactions with molecular targets compared to similar compounds with different side chains.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-[(3S)-3-methoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI 键 |
KECYLCNFKHGWCG-ZETCQYMHSA-N |
手性 SMILES |
CO[C@H]1CCN(C1)CCO |
规范 SMILES |
COC1CCN(C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


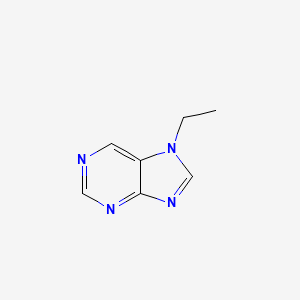

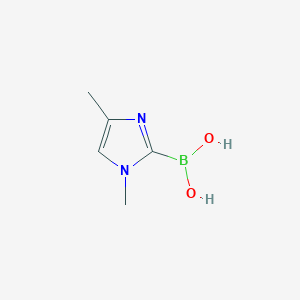



![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)


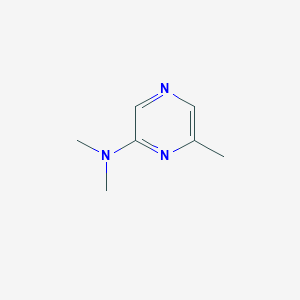
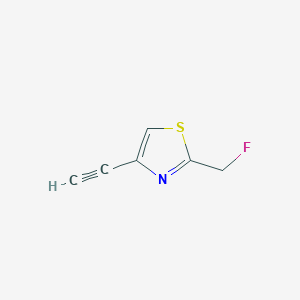

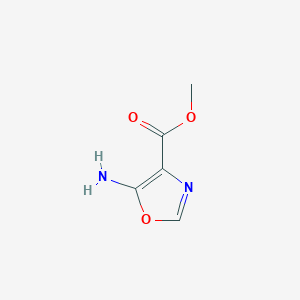
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)
